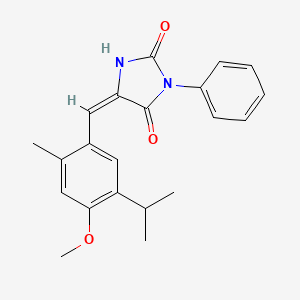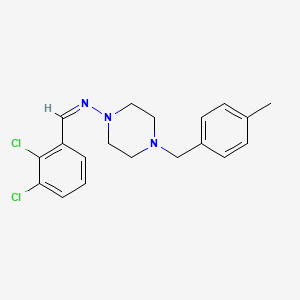![molecular formula C20H17NO5S B5913211 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)
4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one, also known as NITD-916, is a synthetic compound that belongs to the class of coumarin derivatives. It has been developed as a potential drug candidate for the treatment of various diseases, including viral infections and cancer.
Mechanism of Action
The mechanism of action of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one is not fully understood. However, it has been proposed that the compound inhibits the replication of viruses by targeting the viral RNA-dependent RNA polymerase. 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been found to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the replication of various viruses by targeting the viral RNA-dependent RNA polymerase. 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been found to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one is its broad-spectrum antiviral activity. It has been shown to be effective against a wide range of viruses, including influenza, dengue, and Zika virus. Moreover, 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one is its potential toxicity. Further studies are needed to determine the safety and toxicity of the compound in vivo.
Future Directions
There are several future directions for the research and development of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one. One of the directions is to optimize the synthesis method to achieve higher yields and purity of the compound. Another direction is to further investigate the mechanism of action of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one, particularly its antiviral and anticancer properties. Moreover, future studies should focus on the safety and toxicity of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one in vivo, as well as its potential use in the treatment of neurodegenerative diseases. Finally, the development of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one as a potential drug candidate requires further preclinical and clinical studies to determine its efficacy and safety in humans.
Conclusion:
In conclusion, 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one is a synthetic compound that has shown promising results as a potential drug candidate for the treatment of various diseases, including viral infections and cancer. The compound has a broad-spectrum antiviral activity and has been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been shown to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. However, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one. Additionally, the safety and toxicity of the compound in vivo need to be determined before it can be developed as a potential drug candidate.
Synthesis Methods
The synthesis of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one involves several steps, including the condensation of 4-nitrobenzaldehyde with 3-oxopentanethiol, followed by cyclization with salicylaldehyde. The resulting product is then treated with acetic anhydride and sodium acetate to obtain 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has shown promising results as an antiviral agent against various viruses, including influenza, dengue, and Zika virus. 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has also been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-[1-(4-nitrophenyl)-3-oxopentyl]sulfanylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-2-15(22)11-18(13-7-9-14(10-8-13)21(24)25)27-19-12-20(23)26-17-6-4-3-5-16(17)19/h3-10,12,18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIJRKSJIDFQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])SC2=CC(=O)OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin, 4-[1-(4-nitrophenyl)-3-oxopentylthio]- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)



![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)






![butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B5913229.png)
